molecular formula C20H24N2O3 B11506849 Hexahydroisoindole-1,3-dione, 2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-

Hexahydroisoindole-1,3-dione, 2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-

Cat. No.: B11506849
M. Wt: 340.4 g/mol
InChI Key: YXFZUFKHSWEWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound features a unique structure combining an indole moiety with an isoindole-dione ring system, making it a subject of interest in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes alkylation to introduce the ethyl group. This is followed by cyclization reactions to form the isoindole-dione ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of the indole and isoindole-dione structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C20H24N2O3/c1-12-14(17-11-13(25-2)7-8-18(17)21-12)9-10-22-19(23)15-5-3-4-6-16(15)20(22)24/h7-8,11,15-16,21H,3-6,9-10H2,1-2H3

InChI Key

YXFZUFKHSWEWBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN3C(=O)C4CCCCC4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.